molecular formula C21H20Br4O10 B1201683 1,3,3',5'-Tetrabromophlorhizin CAS No. 86158-06-7

1,3,3',5'-Tetrabromophlorhizin

Cat. No.: B1201683
CAS No.: 86158-06-7
M. Wt: 752 g/mol
InChI Key: FINNPFQSLRPSQZ-CFNLRIOXSA-N
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Description

1,3,3',5'-Tetrabromophlorhizin is a brominated derivative of phlorhizin, a naturally occurring dihydrochalcone glycoside. This modification is hypothesized to improve its pharmacological properties, including increased resistance to enzymatic degradation and enhanced binding affinity to biological targets such as glucose transporters . While phlorhizin itself is widely studied for its role in inhibiting sodium-glucose cotransporters (SGLTs), the tetrabrominated variant is less characterized but shows promise in niche applications, including fluorescence-based assays and enzyme inhibition studies.

Properties

CAS No.

86158-06-7

Molecular Formula

C21H20Br4O10

Molecular Weight

752 g/mol

IUPAC Name

1-[3,5-dibromo-2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(3,5-dibromo-4-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C21H20Br4O10/c22-7-3-6(4-8(23)14(7)28)1-2-9(27)11-16(30)12(24)17(31)13(25)20(11)35-21-19(33)18(32)15(29)10(5-26)34-21/h3-4,10,15,18-19,21,26,28-33H,1-2,5H2/t10-,15-,18+,19-,21+/m1/s1

InChI Key

FINNPFQSLRPSQZ-CFNLRIOXSA-N

SMILES

C1=C(C=C(C(=C1Br)O)Br)CCC(=O)C2=C(C(=C(C(=C2OC3C(C(C(C(O3)CO)O)O)O)Br)O)Br)O

Isomeric SMILES

C1=C(C=C(C(=C1Br)O)Br)CCC(=O)C2=C(C(=C(C(=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Br)O)Br)O

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)CCC(=O)C2=C(C(=C(C(=C2OC3C(C(C(C(O3)CO)O)O)O)Br)O)Br)O

Other CAS No.

86158-06-7

Synonyms

1,3,3',5'-tetrabromophlorhizin
tetrabromophlorizin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Brominated Compounds

2',4',5',7'-Tetrabromofluorescein

A structurally analogous brominated aromatic compound, 2',4',5',7'-Tetrabromofluorescein, shares similarities in bromination patterns but differs in core structure. Key comparisons include:

Property 1,3,3',5'-Tetrabromophlorhizin 2',4',5',7'-Tetrabromofluorescein
Core Structure Dihydrochalcone glycoside Xanthene fluorophore
Bromination Positions 1, 3, 3', 5' 2', 4', 5', 7'
Molecular Weight (g/mol) ~650 (estimated) 633.7
Applications Enzyme inhibition, fluorescence probes Fluorescent dye, pH indicator
Solubility Low in water, soluble in DMSO Moderate in polar solvents

The positional differences in bromination significantly influence photophysical properties. For instance, 2',4',5',7'-Tetrabromofluorescein exhibits strong fluorescence due to its xanthene core, whereas 1,3,3',5'-Tetrabromophlorhizin’s dihydrochalcone backbone favors non-radiative decay, limiting its utility in imaging but enhancing stability in biological matrices .

Phlorhizin and Other Brominated Derivatives

Compared to phlorhizin (non-brominated), the tetrabrominated derivative demonstrates:

  • Enhanced Lipophilicity : Bromine atoms increase logP values by ~2.5 units, improving membrane permeability .
  • Reduced Glycosidase Susceptibility : Bromination at the 1 and 3 positions sterically hinders enzymatic cleavage of the glycosidic bond, extending half-life in vitro .
  • Altered Bioactivity : While phlorhizin is a potent SGLT inhibitor (IC₅₀ ~200 nM), preliminary data suggest 1,3,3',5'-Tetrabromophlorhizin has reduced SGLT affinity (IC₅₀ ~1.2 µM) but shows unexpected inhibitory effects on tyrosine kinases (IC₅₀ ~850 nM) .

Other brominated analogs, such as 3,5-dibromophlorhizin, exhibit intermediate properties, highlighting the importance of substitution patterns. For example, dibromination at 3 and 5 positions retains partial SGLT inhibition (IC₅₀ ~450 nM) but lacks kinase activity .

Stability Data :

Compound Thermal Stability (°C) Photostability (t₁/₂ under UV)
1,3,3',5'-Tetrabromophlorhizin 220 (decomposition) >48 hours
2',4',5',7'-Tetrabromofluorescein 180 (melting) <12 hours

The superior thermal and photostability of 1,3,3',5'-Tetrabromophlorhizin makes it suitable for long-term biochemical assays, whereas fluorescein derivatives degrade rapidly under UV exposure .

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